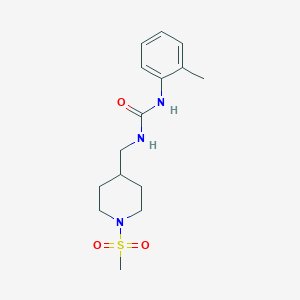
1-(Pyridin-2-yl)azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Pyridin-2-yl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10N2O2/c12-9(13)7-5-11(6-7)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,12,13) . This indicates the presence of a pyridin-2-yl group attached to an azetidine ring, which is further connected to a carboxylic acid group .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 178.19 .Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Chemical Transformations
One area of research involves the stereoselective synthesis of azetidines and their subsequent transformation into pyrrolidines and azetidine carboxylic acids. For instance, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes has allowed the stereospecific formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, depending on the reaction conditions. The oxidation of these azetidines leads to azetidine-2-carboxylic acids in high yields, showcasing their potential as versatile intermediates in organic synthesis (Medjahdi, Gonzalez-Gomez, Foubelo, & Yus, 2009).
Biological Studies and Plant Physiology
In plant physiology, azetidine-2-carboxylic acid has been used as a proline analog to study the relationship between protein synthesis and ion transport in plants. It was found to be a potent inhibitor of ion release to the xylem in barley roots, suggesting its utility in probing the mechanisms underlying ion transport and its regulation in plants (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Synthetic Routes to Functionalized Molecules
Research has also focused on developing synthetic routes to functionalized molecules using azetidines. A notable example includes the ring expansion of 2-(α-hydroxyalkyl)azetidines, which rearrange stereospecifically into pyrrolidines. This process allows for the introduction of various functional groups into the pyrrolidine ring, highlighting the utility of azetidine derivatives in the synthesis of complex organic molecules (Durrat, Sanchez, Couty, Evano, & Marrot, 2008).
Advanced Materials and Surface Treatment
Azetidine derivatives have found applications in the field of advanced materials and surface treatment. For example, azetidine-2-carboxylic acid and related compounds have been used as additives in the electrolytic coloring of anodized aluminum, affecting color uniformity and intensity. This demonstrates the role of such compounds in improving the properties of materials for various industrial applications (Karagianni & Tsangaraki-Kaplanoglou, 1996).
Propiedades
IUPAC Name |
1-pyridin-2-ylazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-5-11(6-7)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIMDRICSWPLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2659122.png)




![Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2659131.png)
![3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2659133.png)
![(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2659134.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2659138.png)

![1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2659143.png)
